6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine
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Description
“6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular weight of 307.58 . It is a white to yellow solid . The IUPAC name of this compound is 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel method for the synthesis of a similar compound, 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, using microwave irradiation has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazo[1,2-a]pyridine ring system . This ring system is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 307.58 .Mechanism of Action
Target of Action
It is known that compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have a broad impact on various biochemical pathways.
Result of Action
It is known that compounds with an imidazo[1,2-a]pyridine core have shown anti-bacterial action againstS. pneumoniae . This suggests that this compound may have similar effects.
Action Environment
It is known that the stability of organoboron compounds, which are used in the synthesis of similar compounds, can be affected by air and moisture .
properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClIN2/c1-8-6-10(15)7-19-13(17)12(18-14(8)19)9-2-4-11(16)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPXQHXMRMZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2I)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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